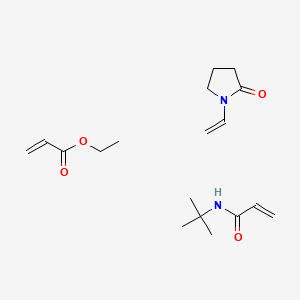
Trihydroxycuprate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trihydroxycuprate(1-) is a chemical compound with the molecular formula CuH₃O₃⁻ and a molar mass of 114.56802 g/mol It is a member of the cuprate family, which are compounds containing copper in a negative oxidation state
準備方法
Synthetic Routes and Reaction Conditions
Trihydroxycuprate(1-) can be synthesized through various chemical reactions involving copper salts and hydroxide ions. One common method involves the reaction of copper(II) sulfate with sodium hydroxide, resulting in the formation of copper(II) hydroxide, which can then be reduced to Trihydroxycuprate(1-) under specific conditions .
Industrial Production Methods
Industrial production of Trihydroxycuprate(1-) typically involves large-scale chemical reactions using copper salts and alkaline solutions. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Trihydroxycuprate(1-) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) compounds.
Reduction: It can be reduced to elemental copper under certain conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions involving Trihydroxycuprate(1-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Trihydroxycuprate(1-) include copper(II) hydroxide, elemental copper, and various copper salts, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Trihydroxycuprate(1-) has a wide range of applications in scientific research, including:
作用機序
The mechanism by which Trihydroxycuprate(1-) exerts its effects involves its ability to interact with various molecular targets and pathways. It can act as a catalyst in chemical reactions, facilitating the conversion of reactants to products. In biological systems, it can interact with proteins and enzymes, potentially influencing their activity and function .
類似化合物との比較
Similar Compounds
Similar compounds to Trihydroxycuprate(1-) include other cuprates such as:
- Dihydroxycuprate(1-)
- Tetrahydroxycuprate(1-)
- Hexahydroxycuprate(1-)
Uniqueness
Trihydroxycuprate(1-) is unique due to its specific molecular structure and the presence of three hydroxide ions coordinated to a copper ion. This unique structure imparts distinct chemical properties and reactivity compared to other cuprates .
特性
| 37830-77-6 | |
分子式 |
CuH3O3- |
分子量 |
114.57 g/mol |
IUPAC名 |
copper;trihydroxide |
InChI |
InChI=1S/Cu.3H2O/h;3*1H2/q+2;;;/p-3 |
InChIキー |
NPKITLFRFSTZCI-UHFFFAOYSA-K |
正規SMILES |
[OH-].[OH-].[OH-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)

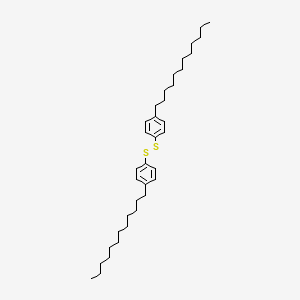
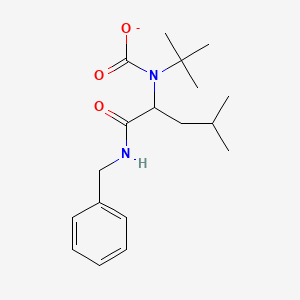
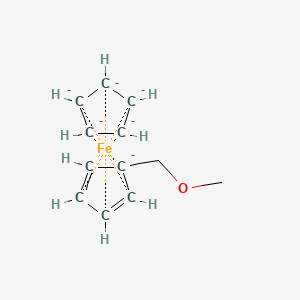

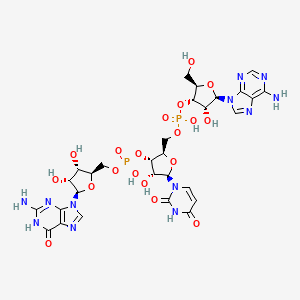
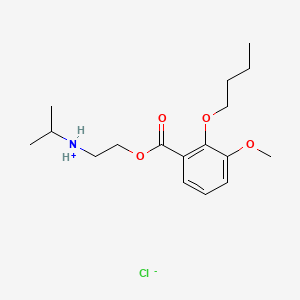
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
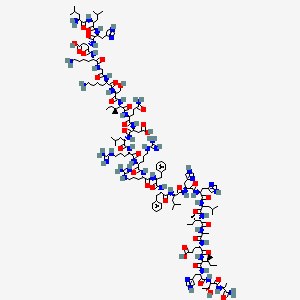
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
